molecular formula C19H15FN6O2 B11423381 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B11423381
M. Wt: 378.4 g/mol
InChI Key: KSDNZLATUPLREX-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a triazolopyrimidine core

Preparation Methods

The synthesis of 2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the acetamide group: The final step involves the attachment of the acetamide group to the triazolopyrimidine core, typically through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    2-[3-(4-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications in research and industry.

Properties

Molecular Formula

C19H15FN6O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H15FN6O2/c1-12-4-2-3-5-15(12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)14-8-6-13(20)7-9-14/h2-9,11H,10H2,1H3,(H,22,27)

InChI Key

KSDNZLATUPLREX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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